[4-(Dimethylamino)phenyl](pyridin-2-yl)methanol
CAS No.: 109520-25-4
Cat. No.: VC5712035
Molecular Formula: C14H16N2O
Molecular Weight: 228.295
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109520-25-4 |
|---|---|
| Molecular Formula | C14H16N2O |
| Molecular Weight | 228.295 |
| IUPAC Name | [4-(dimethylamino)phenyl]-pyridin-2-ylmethanol |
| Standard InChI | InChI=1S/C14H16N2O/c1-16(2)12-8-6-11(7-9-12)14(17)13-5-3-4-10-15-13/h3-10,14,17H,1-2H3 |
| Standard InChI Key | YNKPODQWJSHJQO-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound is systematically named 4-(dimethylamino)phenylmethanol, reflecting its two aromatic systems connected by a hydroxymethyl group. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.29 g/mol . Alternative synonyms include 109520-25-4 and [4-(dimethylamino)phenyl]-pyridin-2-ylmethanol .
Molecular Geometry and Stereochemistry
The molecule comprises a phenyl ring substituted with a dimethylamino group at the para position and a pyridin-2-yl group attached to a hydroxymethyl carbon. Computational studies reveal a rotatable bond count of 3, enabling conformational flexibility . The presence of an undefined stereocenter at the hydroxymethyl carbon suggests potential for enantiomeric forms, though racemic mixtures are typically reported .
Table 1: Key Molecular Properties
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process:
-
Ketone Intermediate Formation: Condensation of 4-(dimethylamino)benzaldehyde with a pyridine derivative generates a ketone precursor.
-
Carbonyl Reduction: The ketone is reduced using catalysts such as rhodium under controlled conditions to yield the methanol derivative.
-
Purification: Chromatographic techniques ensure high purity (>95%), critical for research applications.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems optimize reaction parameters (e.g., temperature, pressure), while catalytic hydrogenation replaces stoichiometric reductants for sustainability.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity (XLogP3 = 1.6), rendering it soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Stability tests indicate degradation under strong acidic or basic conditions, necessitating storage in inert environments .
Spectroscopic Features
-
IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic stretches).
-
NMR Spectroscopy: Distinct signals for dimethylamino protons (δ ~2.8 ppm, singlet) and pyridinyl protons (δ ~7.5–8.5 ppm, multiplet).
Chemical Reactivity and Applications
Nucleophilic and Electrophilic Reactivity
The hydroxymethyl group acts as a nucleophilic site, participating in esterification and etherification reactions. Conversely, the electron-rich dimethylamino group enhances electrophilic aromatic substitution at the phenyl ring .
Pharmaceutical Research
The compound’s structure aligns with pharmacophores targeting central nervous system (CNS) receptors and enzyme inhibitors. Its pyridinyl moiety may facilitate metal coordination in catalytic drug candidates.
Materials Science
Research Directions and Challenges
Enantioselective Synthesis
Current methods yield racemic mixtures. Developing asymmetric catalysis strategies to isolate enantiomers could unlock chiral-dependent bioactivities.
Computational Modeling
Density functional theory (DFT) studies are needed to predict reactivity pathways and optimize synthetic routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume